2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol - 14097-39-3

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Catalog Number: EVT-366571
CAS Number: 14097-39-3
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a substituted tetrahydroisoquinoline derivative with a hydroxyl group at the 6-position and a methyl group at the 2-position. It serves as a key structural motif and building block in developing various biologically active compounds, particularly in medicinal chemistry, as it exhibits affinity for adrenergic receptors. [] This compound has been explored for its potential use in developing new therapeutics for conditions like obesity, type II diabetes mellitus, and depression. [, ]

Synthesis Analysis

One approach involves a multi-step process starting from isoquinoline. [] This method includes bromination, nitration, reduction, Sandmeyer-type reactions for substituent introduction, and selective demethylation.

Another method utilizes the Bischler-Napieralski cyclization reaction. [, , ] This approach involves cyclizing corresponding amides followed by reduction using sodium borohydride. Halogenation can be used to introduce halogens in specific positions.

Furthermore, the Pummerer-type cyclization reaction of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides can be employed to synthesize 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, which can be further modified to obtain the desired 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives. []

Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol comprises a tetrahydroisoquinoline ring system with a hydroxyl group at the 6-position and a methyl group at the 2-position. [, , ] The piperidine ring within the structure typically adopts a half-chair conformation. [] The presence of aromatic rings in the molecule can lead to π-π stacking interactions in the crystal structure. [, ]

Chemical Reactions Analysis

Studies have shown that some derivatives exhibit agonist activity at the β3-adrenergic receptor, leading to various downstream effects. [] These effects may include increased lipolysis, improved insulin sensitivity, and reduced food intake. []

Applications
  • Development of β3-adrenergic receptor agonists: Researchers have synthesized and evaluated various derivatives as potential therapeutic agents for obesity and type II diabetes mellitus. [, ]
  • Norepinephrine potentiators: Studies have explored certain derivatives as potentiators of norepinephrine, suggesting their potential as antidepressants. [, , ]
  • Probes for narcotic receptor-mediated phenomena: Some derivatives exhibit high affinity for opioid receptors and potent antinociceptive activity. []
  • Janus Kinase 2 (JAK2) inhibitors: Research has identified N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors for treating myeloproliferative neoplasms. []

Trimetoquinol (TMQ)

Compound Description: Trimetoquinol (TMQ) is a potent, non-selective β-adrenergic receptor (AR) agonist. It also acts as a thromboxane A(2)/prostaglandin endoperoxide (TP) receptor antagonist. []

Relevance: Trimetoquinol shares a similar structure with 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, specifically the core tetrahydroisoquinoline ring system. The presence and position of substituents on this core structure contribute to the different pharmacological profiles observed. []

3',5'-Diiodo-TMQ

Compound Description: This compound is a derivative of trimetoquinol (TMQ) exhibiting selectivity for the β(3)-AR subtype. []

Relevance: The structural modification of introducing iodine atoms at the 3' and 5' positions of the benzyl group in trimetoquinol leads to 3',5'-diiodo-TMQ. This alteration results in a shift in receptor selectivity compared to trimetoquinol and 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. []

1-(3,5-Diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols

Compound Description: This refers to a series of compounds synthesized and evaluated for their activities at human β(1)-, β(2)-, and β(3)-ARs. []

Relevance: These compounds represent a series of structural analogs of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The study focuses on modifications to the benzyl substituent at position 1, incorporating diiodo and methoxy groups, to investigate their impact on β-AR subtype selectivity. []

1-(3,5-Dimethylbenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol Derivatives

Compound Description: These compounds are part of a study exploring the structure-activity relationships of tetrahydroisoquinoline derivatives as potential β(3)-AR agonists for treating obesity and type II diabetes. []

Relevance: These derivatives are structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, with variations in substituents on the benzyl group at position 1. Specifically, these compounds incorporate dimethyl groups instead of the diiodo and methoxy groups explored in other analogs. []

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH)

Compound Description: PI-OH acts as a potentiator of the contractile response induced by norepinephrine (NE) on rat anococcygeus muscle. It served as a lead compound for developing a new class of NE potentiators. [, , ]

Relevance: This compound shares the core tetrahydroisoquinoline ring system with 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The research highlights the significance of the relative positions of the hydroxyl group and the phenyl substituent on the tetrahydroisoquinoline core for NE potentiating activity. [, , ]

4-(4-Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

Compound Description: This is an isomer of PI-OH designed and synthesized as part of a study exploring new NE potentiators. []

Relevance: This compound is structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH. The key difference lies in the position of the hydroxyl group on the phenyl ring. This structural modification was explored to understand the importance of the hydroxyl group's position for NE potentiating activity. []

4-(3-Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

Compound Description: Another isomer of PI-OH synthesized and evaluated for its NE potentiating activity. []

Relevance: Similar to the 4-(4-hydroxyphenyl) isomer, this compound is structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH. The study investigates the impact of shifting the hydroxyl group's position on the phenyl ring, further emphasizing the structure-activity relationship within this class of compounds. []

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

Compound Description: This compound is an analog of PI-OH and showed the highest NE potentiating activity among the tested compounds in the study. []

Relevance: Structurally analogous to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH, this compound features an additional hydroxyl group on the phenyl ring. The study highlights the importance of the dihydroxyphenylethanolamine moiety in this compound for its enhanced NE potentiating activity, suggesting a crucial role in inhibiting NE uptake. []

1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols (1R,4R-3a and 1S,4S-3b, 1S,4R-4a, and 1R,4S-4b)

Compound Description: These are optically active isomers synthesized to examine the influence of stereochemistry on NE potentiating activity. []

Relevance: These compounds are structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH. This research focuses on understanding how the absolute configurations of the 1- and 4-positions on the tetrahydroisoquinoline ring affect the enantioselectivity of these compounds for NE potentiation. []

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines (4S-5a and 4R-5b)

Compound Description: Optically active derivatives designed to investigate the role of the hydroxyl group at position 4 in PI-OH on NE potentiating activity. []

Relevance: These compounds are structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH, with the key difference being the absence of the hydroxyl group at position 4. This structural modification helped elucidate the importance of the hydroxyl group for the observed NE potentiating effects. []

3-Methyl Derivatives of PI-OH (3R,4R-6a and 3S,4S-6b)

Compound Description: Optically active compounds synthesized and tested for their NE potentiating activity. []

Relevance: These compounds share the core structure of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and PI-OH. By introducing a methyl group at the 3-position and exploring different stereoisomers, this research aimed to gain insights into the structural requirements for NE potentiation, particularly regarding the stereochemistry at various positions of the tetrahydroisoquinoline ring system. []

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

Compound Description: This series of compounds was investigated for their selective inhibition of Janus kinase 2 (JAK2) for potential use in treating myeloproliferative neoplasms. []

Relevance: While sharing the core tetrahydroisoquinoline structure with 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, these derivatives incorporate a pyrimidinyl amino group at position 6. This structural difference highlights the diverse pharmacological activities that can be achieved by modifying substituents on the tetrahydroisoquinoline scaffold. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound served as a precursor in an attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone. []

Relevance: Structurally similar to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, this compound possesses additional methoxy groups on both the benzyl and tetrahydroisoquinoline rings. This research showcases the reactivity of the tetrahydroisoquinoline system and its potential for synthesizing diverse structures. []

1,6,7-Trisubstituted 2-Methyl-1,2,3,4-tetrahydroisoquinolinium 2-Methylides

Compound Description: This refers to a class of compounds studied for their rearrangements under fluoride-ion-induced desilylation conditions. []

Relevance: These compounds are structurally related to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, featuring a quaternary nitrogen atom in the tetrahydroisoquinoline ring and various substituents at positions 1, 6, and 7. This study explores the reactivity and potential synthetic applications of these tetrahydroisoquinoline derivatives. []

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)

Compound Description: A compound that exhibits chirality and whose enantiomers were successfully separated using supercritical fluid extraction. []

Relevance: Though structurally similar to 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, FTHQ lacks the oxygen atom in the heterocyclic ring, making it a tetrahydroquinoline derivative. This comparison highlights the subtle structural differences that can significantly impact a molecule's physical and chemical properties. []

Properties

CAS Number

14097-39-3

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

BMLTXAQSFDCMHA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=CC(=C2)O

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.